molecular formula C9H15BN2O2S B13362592 (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid

(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13362592
M. Wt: 226.11 g/mol
InChI Key: USUVZGNRQGUDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H15BN2O2S It is a boronic acid derivative that contains a thiophene ring substituted with a methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-(4-Methylpiperazin-1-yl)thiophene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to sulfoxides or sulfones .

Scientific Research Applications

(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methylpiperazin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a methylpiperazine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C9H15BN2O2S

Molecular Weight

226.11 g/mol

IUPAC Name

[4-(4-methylpiperazin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C9H15BN2O2S/c1-11-2-4-12(5-3-11)8-6-9(10(13)14)15-7-8/h6-7,13-14H,2-5H2,1H3

InChI Key

USUVZGNRQGUDAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2CCN(CC2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.